molecular formula C11H8F2N4 B1522697 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1072944-86-5

5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1522697
CAS RN: 1072944-86-5
M. Wt: 234.2 g/mol
InChI Key: MOWGIQYVXLFKHE-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, closely related to 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been investigated for their corrosion inhibition performance. In particular, derivatives have shown significant efficacy as inhibitors for mild steel corrosion in acidic solutions. Their effectiveness varies with concentration and temperature, with high inhibition efficiencies reported. Electrochemical studies reveal these inhibitors to be of a mixed type, indicating they can reduce both anodic and cathodic reactions on the metal surface. Scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) analyses confirm the formation of protective layers on the steel surfaces, highlighting their potential in corrosion protection applications (Yadav, Gope, Kumari, & Yadav, 2016).

Enhancement of Spectral Properties

Research into the electronic properties of fluoropyrazolecarbonitrile derivatives, similar to the compound , has revealed their potential in enhancing spectral properties upon interaction with fullerene molecules. Through density functional theory (DFT) simulations, these studies have identified active sites, biological activities, and the solvation energy of the compounds. Additionally, an improvement in Raman activity was observed when these compounds were adsorbed with fullerene, suggesting applications in materials science and nano-technology (2022).

Antimicrobial and Cytotoxic Activities

Several studies have synthesized and evaluated pyrazole derivatives for their biological activities. These compounds have demonstrated varied degrees of antibacterial, antifungal, and anti-tuberculosis efficacy. In vitro studies indicate that some derivatives possess significant activity, suggesting their potential as leads for the development of new antimicrobial agents. Additionally, cytotoxicity assessments against cancer cell lines have identified promising compounds, indicating the potential for anticancer drug development (Vasava, Bhoi, Rathwa, Shetty, Patel, Rajani, Rajani, Patel, Pandya, & Patel, 2019).

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives, closely related to the focal compound, have been determined through X-ray crystallography. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and electronic structure of these compounds. Understanding these properties is crucial for the design and synthesis of new materials with tailored properties for applications in various fields, including pharmaceuticals and materials science (Fathima, Khazi, Khazi, & Begum, 2014).

Future Directions

Thiadiazole derivatives, which are structurally similar to the given compound, have shown promising results as anticancer agents . This suggests potential future directions for the study and application of 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile.

properties

IUPAC Name

5-amino-1-(2,5-difluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGIQYVXLFKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674593
Record name 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-86-5
Record name 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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